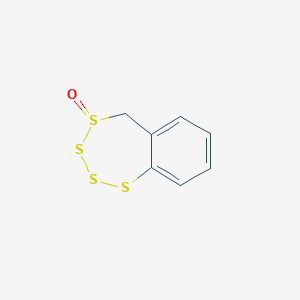![molecular formula C33H70O3SSi B14244630 3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol CAS No. 499137-37-0](/img/structure/B14244630.png)
3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol is a chemical compound characterized by its unique structure, which includes a thiol group attached to a silane backbone with ethoxy and tetradecyloxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol typically involves the reaction of a silane precursor with ethoxy and tetradecyloxy groups. The thiol group is introduced through a thiolation reaction, which can be achieved using reagents such as thiourea or hydrogen sulfide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, such as distillation or chromatography, may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler silane derivatives.
Substitution: The ethoxy and tetradecyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Simpler silane derivatives.
Substitution: Silane compounds with different functional groups.
Aplicaciones Científicas De Investigación
3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol has several scientific research applications:
Materials Science: Used in the modification of surfaces to impart hydrophobic or oleophobic properties.
Chemistry: Employed as a reagent in the synthesis of other organosilicon compounds.
Biology: Potential use in the development of bio-compatible coatings for medical devices.
Industry: Utilized in the production of specialty coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol involves its interaction with various molecular targets through its thiol group. The thiol group can form covalent bonds with metal surfaces or other reactive species, leading to the formation of stable surface coatings. The ethoxy and tetradecyloxy groups contribute to the compound’s hydrophobic properties, enhancing its effectiveness in surface modification applications.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{Methoxy[bis(tetradecyloxy)]silyl}propane-1-thiol
- 3-{Ethoxy[bis(dodecyloxy)]silyl}propane-1-thiol
- 3-{Ethoxy[bis(octadecyloxy)]silyl}propane-1-thiol
Uniqueness
3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol is unique due to its specific combination of ethoxy and tetradecyloxy groups, which impart distinct hydrophobic properties. This makes it particularly suitable for applications requiring durable and stable surface modifications.
Propiedades
Número CAS |
499137-37-0 |
|---|---|
Fórmula molecular |
C33H70O3SSi |
Peso molecular |
575.1 g/mol |
Nombre IUPAC |
3-[ethoxy-di(tetradecoxy)silyl]propane-1-thiol |
InChI |
InChI=1S/C33H70O3SSi/c1-4-7-9-11-13-15-17-19-21-23-25-27-30-35-38(34-6-3,33-29-32-37)36-31-28-26-24-22-20-18-16-14-12-10-8-5-2/h37H,4-33H2,1-3H3 |
Clave InChI |
JNYAQUZPWJVIAO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCO[Si](CCCS)(OCC)OCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Hydroxyethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14244550.png)

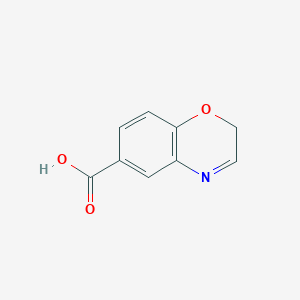
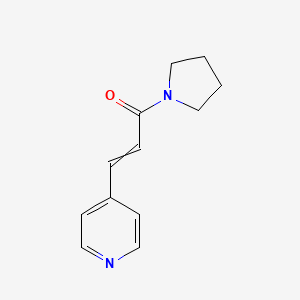
![Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14244574.png)
![[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol](/img/structure/B14244575.png)
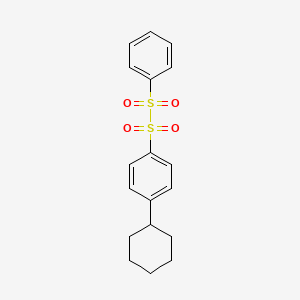
![2H-Pyran-3(6H)-one, 2-[[(1S)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14244584.png)
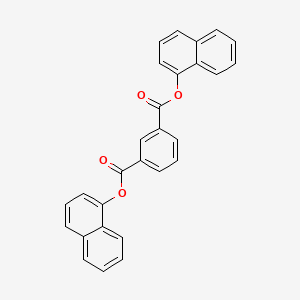

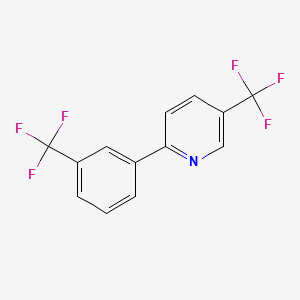
![Acetamide, N-[(1R)-1-(3-methoxyphenyl)ethyl]-](/img/structure/B14244612.png)
![1,4-Diethyl-7,8-dimethyl-1,4-diaza-5-germaspiro[4.4]non-7-ene](/img/structure/B14244617.png)
